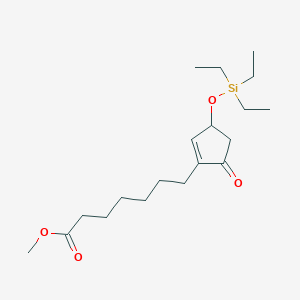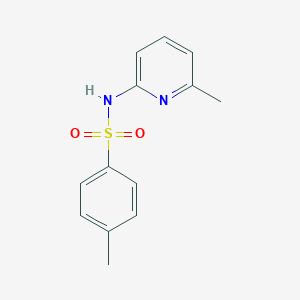
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptor is a G protein-coupled receptor that is activated by uridine diphosphate (UDP) and plays a crucial role in inflammation, immune response, and cancer.
Mechanism Of Action
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide selectively binds to the P2Y6 receptor and blocks its activation by UDP. The P2Y6 receptor is coupled to G proteins, which activate intracellular signaling pathways such as phospholipase C (PLC) and extracellular signal-regulated kinase (ERK). By inhibiting P2Y6 receptor signaling, 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide can modulate various cellular processes such as chemotaxis, cytokine production, and cell proliferation.
Biochemical And Physiological Effects
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In immune cells, 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and reduce the recruitment of immune cells to the site of inflammation. In cancer cells, 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide can induce cell cycle arrest and apoptosis, and inhibit the migration and invasion of cancer cells.
Advantages And Limitations For Lab Experiments
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has several advantages for lab experiments. It is a selective and potent antagonist of the P2Y6 receptor, which allows for specific modulation of P2Y6 receptor signaling without affecting other P2Y receptors. 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is also stable and soluble in water, which facilitates its use in cell-based assays and animal studies. However, 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has some limitations. It can be toxic to cells at high concentrations, which may affect the interpretation of experimental results. 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide also has poor blood-brain barrier permeability, which limits its use in studying the role of P2Y6 receptor in the central nervous system.
Future Directions
There are several future directions for the study of 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide and P2Y6 receptor. One direction is to investigate the role of P2Y6 receptor in other physiological and pathological processes such as wound healing, bone remodeling, and neuroinflammation. Another direction is to develop more potent and selective P2Y6 receptor antagonists for therapeutic use in inflammation and cancer. Furthermore, the use of 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide in combination with other drugs or therapies may enhance its efficacy and reduce its toxicity.
Synthesis Methods
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide can be synthesized by reacting 2-chloro-4-methylbenzenesulfonamide with 6-methylpyridin-2-amine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 80-90°C for several hours. The product is then purified by recrystallization or column chromatography.
Scientific Research Applications
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has been extensively used in scientific research to study the role of P2Y6 receptor in various physiological and pathological processes. It has been shown to inhibit UDP-induced chemotaxis of neutrophils, macrophages, and dendritic cells, which are important immune cells involved in inflammation and infection. 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has also been demonstrated to reduce the growth and invasion of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.
properties
CAS RN |
304864-16-2 |
|---|---|
Product Name |
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-6-8-12(9-7-10)18(16,17)15-13-5-3-4-11(2)14-13/h3-9H,1-2H3,(H,14,15) |
InChI Key |
QKMKMLHBEZRVMT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=N2)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)

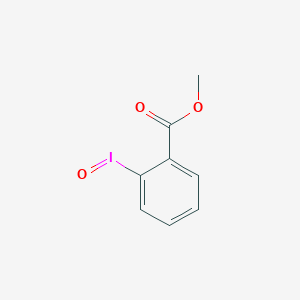
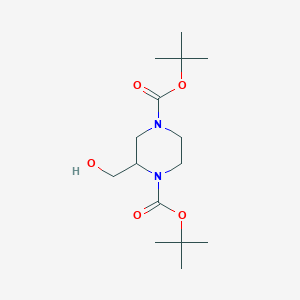
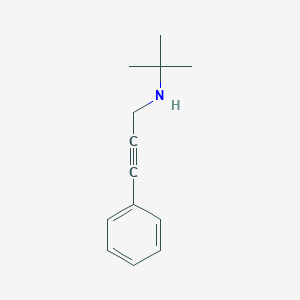
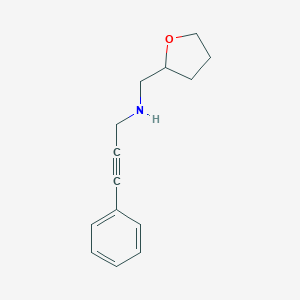
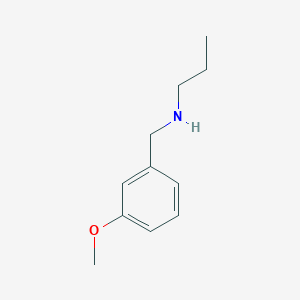
![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)
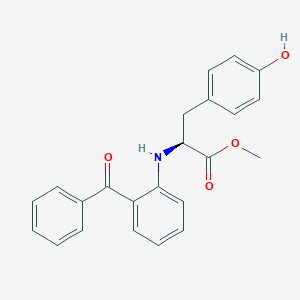
![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B183797.png)
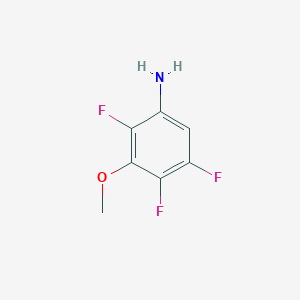
![N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183801.png)
![4-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B183806.png)
